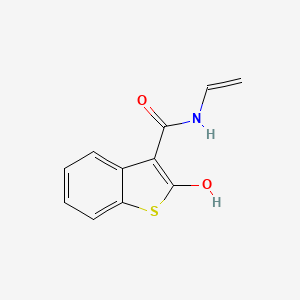
2,6-Dimethylocta-5,7-dien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylocta-5,7-dien-4-ol is an organic compound with the molecular formula C10H18O. It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by other names such as geraniol and nerol, depending on its stereochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-5,7-dien-4-ol can be achieved through several methods. One common method involves the reduction of citral, a naturally occurring compound found in the essential oils of plants like lemongrass. The reduction process typically uses sodium borohydride (NaBH4) as the reducing agent under mild conditions .
Another synthetic route involves the isomerization of linalool, another monoterpenoid alcohol. This process can be catalyzed by acids or bases, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as essential oils. The compound can be isolated through distillation and purification processes. Additionally, chemical synthesis methods, such as the reduction of citral, are scaled up for industrial production to meet the demand for this compound in various applications .
化学反応の分析
Types of Reactions
2,6-Dimethylocta-5,7-dien-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Thioacetic acid, triphenylphosphine.
Major Products
Oxidation: Geranial, neral.
Reduction: 2,6-Dimethyloctanol.
Substitution: Thioacetates.
科学的研究の応用
作用機序
The mechanism of action of 2,6-Dimethylocta-5,7-dien-4-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular processes. For example, its pheromone activity in insects is mediated through binding to olfactory receptors, triggering behavioral responses .
In medicinal applications, its antimicrobial effects are thought to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
類似化合物との比較
2,6-Dimethylocta-5,7-dien-4-ol is similar to other monoterpenoid alcohols such as:
Geraniol: Another isomer with similar chemical properties but different stereochemistry.
Nerol: The cis-isomer of geraniol, also found in essential oils.
Linalool: A related compound with a slightly different structure, commonly used in fragrances and flavors.
The uniqueness of this compound lies in its specific stereochemistry and its distinct applications in various fields, from chemistry to biology and industry .
特性
CAS番号 |
112369-53-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2,6-dimethylocta-5,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8,10-11H,1,6H2,2-4H3 |
InChIキー |
URNNEBUYFWSLAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C=C(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
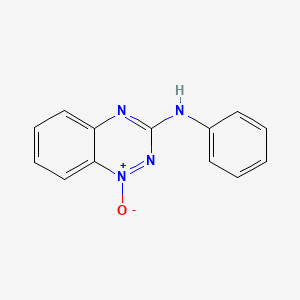
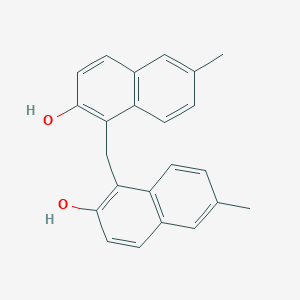
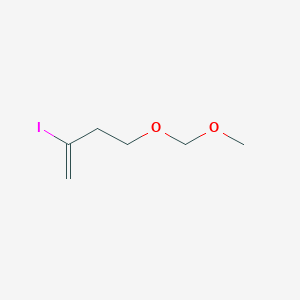

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
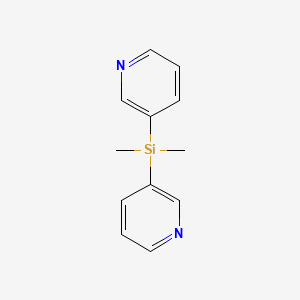
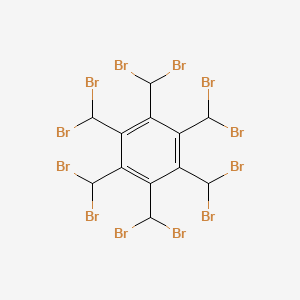
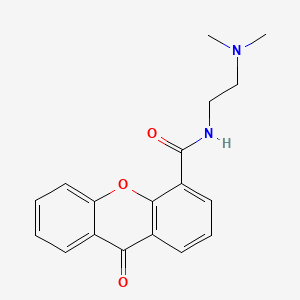
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)


![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
